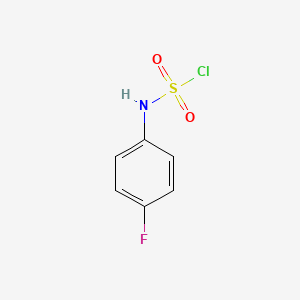
N-(4-FLUOROPHENYL)SULFAMOYL CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)sulfamoyl chloride is an organic compound with the molecular formula C6H5ClFNO2S. It is a derivative of sulfamoyl chloride, where the sulfamoyl group is attached to a 4-fluorophenyl ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Fluorophenyl)sulfamoyl chloride can be synthesized through the reaction of 4-fluoroaniline with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Fluoroaniline+Chlorosulfonic acid→N-(4-Fluorophenyl)sulfamoyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, reacting with an amine can yield a sulfonamide derivative.
Scientific Research Applications
N-(4-Fluorophenyl)sulfamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and drug development processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)sulfamoyl chloride
- N-(4-Bromophenyl)sulfamoyl chloride
- N-(4-Methylphenyl)sulfamoyl chloride
Uniqueness
N-(4-Fluorophenyl)sulfamoyl chloride is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine imparts distinct electronic properties to the compound, influencing its reactivity and interactions with other molecules. This makes it particularly valuable in pharmaceutical research where fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Properties
CAS No. |
172662-88-3 |
|---|---|
Molecular Formula |
C6H5ClFNO2S |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
N-(4-fluorophenyl)sulfamoyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-12(10,11)9-6-3-1-5(8)2-4-6/h1-4,9H |
InChI Key |
XNKZWQJLJWLNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


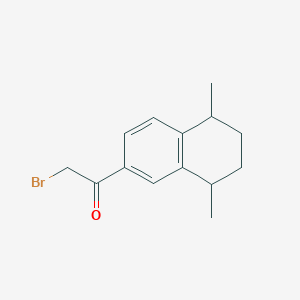
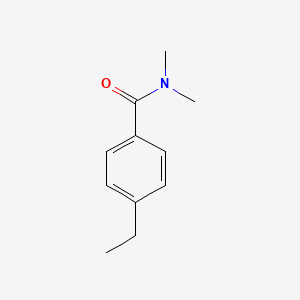
![4-bromo-N-[4-(dimethylamino)phenyl]benzenesulphonamide](/img/structure/B8741039.png)
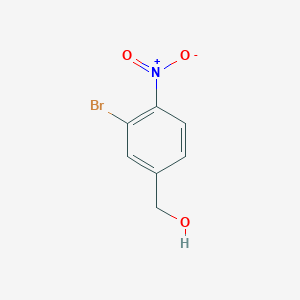
![1-[5-[(4-Fluorophenyl)methyl]furan-2-yl]ethanone](/img/structure/B8741075.png)
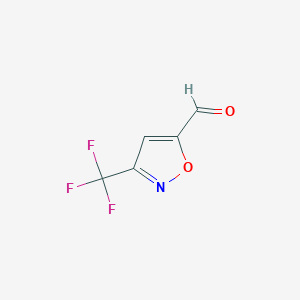
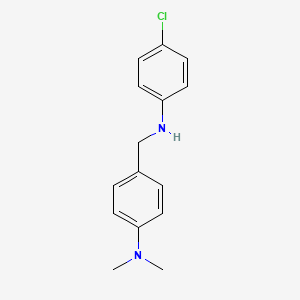
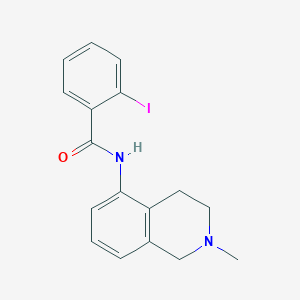
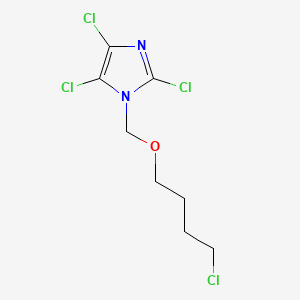
![3-(2-(Diethylamino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8741114.png)
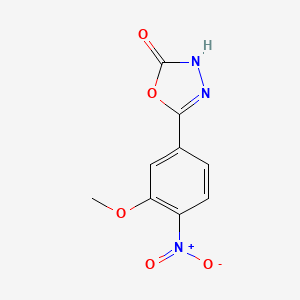
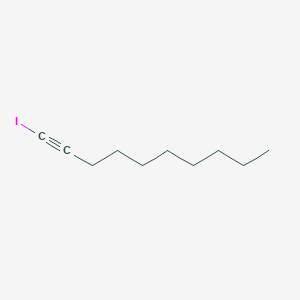
![1-(4-Methoxyphenyl)-2-[(phenylmethyl)amino]ethanol](/img/structure/B8741146.png)
![1-[3-(4-Cyano-phenyl)-propionyl]-1,2,3,4-tetrahydro-quinoline](/img/structure/B8741147.png)
